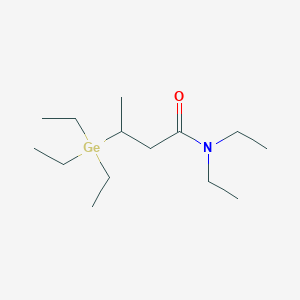
N,N-Diethyl-3-(triethylgermyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(triethylgermyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone with diethyl and triethylgermyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(triethylgermyl)butanamide typically involves the reaction of a butanamide derivative with diethylamine and triethylgermane. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient mixing, and temperature control to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(triethylgermyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Diethyl-3-(triethylgermyl)butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-3-(triethylgermyl)butanamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Diethyl-2-hydroxybenzamide: Known for its use in various chemical applications.
Uniqueness
N,N-Diethyl-3-(triethylgermyl)butanamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
83595-42-0 |
|---|---|
Molecular Formula |
C14H31GeNO |
Molecular Weight |
302.03 g/mol |
IUPAC Name |
N,N-diethyl-3-triethylgermylbutanamide |
InChI |
InChI=1S/C14H31GeNO/c1-7-15(8-2,9-3)13(6)12-14(17)16(10-4)11-5/h13H,7-12H2,1-6H3 |
InChI Key |
BMLMOQANJFFMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(C)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
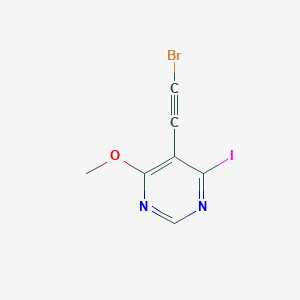
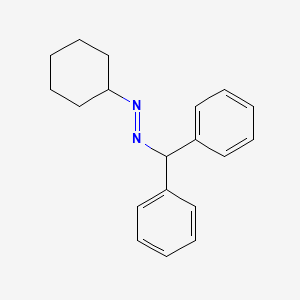
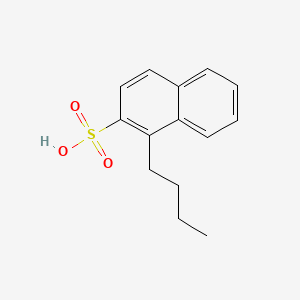
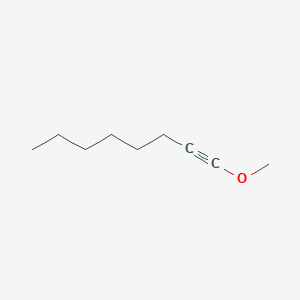
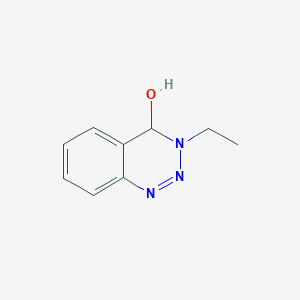
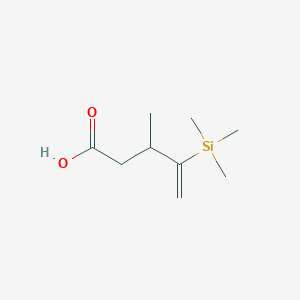
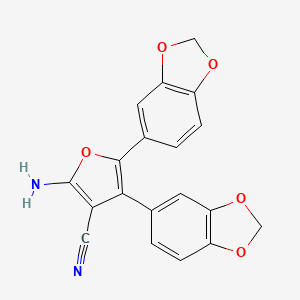
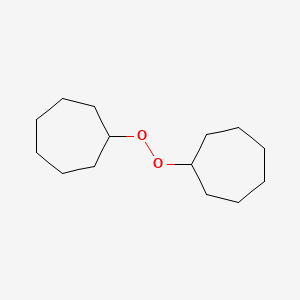
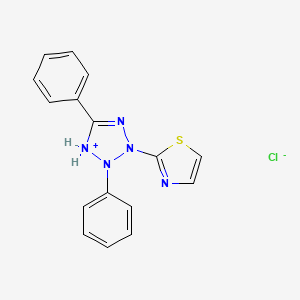
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
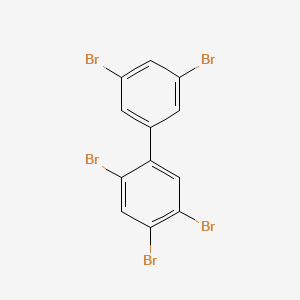

![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
